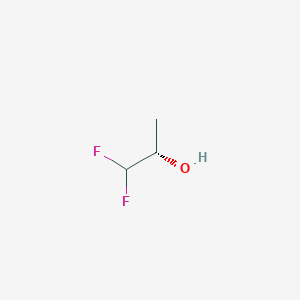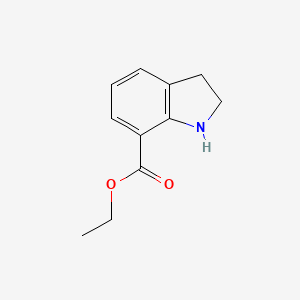![molecular formula C6H4BrN3S B13567835 7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
7-Bromothiazolo[5,4-c]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an amino derivative of the compound.
Scientific Research Applications
7-Bromothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth, proliferation, and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the thiazole ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Bromothiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromine atom at the 7th position and amine group at the 2nd position make it a valuable scaffold for drug development and biological studies.
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
7-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H,(H2,8,10) |
InChI Key |
BTGYBSSBNIVQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)



![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)


![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)


![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
